![molecular formula C8H16ClN B2816942 {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride CAS No. 2126177-69-1](/img/structure/B2816942.png)

{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

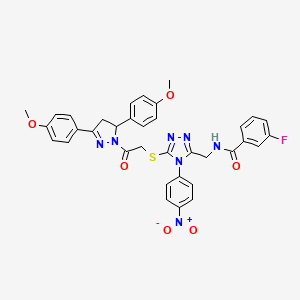

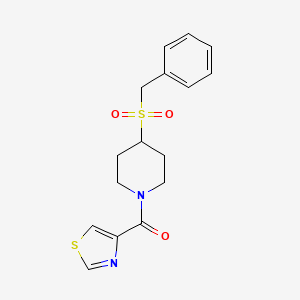

“{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” is an organic compound . It has a molecular weight of 161.67 . The IUPAC name for this compound is 1-bicyclo [4.1.0]heptanylmethanamine; hydrochloride . The compound appears as a powder .

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 161.67 . The compound’s InChI code is 1S/C8H15N.ClH/c9-6-8-4-2-1-3-7 (8)5-8;/h7H,1-6,9H2;1H , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen

1. Thermal Rearrangement Studies

The thermal rearrangement of 1-ethenylbicyclo[4.1.0]heptane has been studied, highlighting the vinylcyclopropane-to-cyclopentene product formation. This process involves both suprafacial and antarafacial stereochemical paths, emphasizing the chemical versatility and reactivity of bicyclo[4.1.0]heptane derivatives in high-temperature conditions (Baldwin & Burrell, 1999).

2. Synthesis and Chemistry Analysis

Bicyclo[4.1.0]hept-1,6-ene has been synthesized and analyzed, revealing its potential in forming various cyclopropenes and tricyclohexane tetramers. This research demonstrates the compound's utility in organic synthesis and its complex reaction pathways (Billups et al., 1996).

3. Inhibition of α-Galactosidase Enzymes

Bicyclo[4.1.0]heptane analogues have been developed as inhibitors of α-galactosidase enzymes. This indicates a potential application in biochemistry and pharmacology, particularly in manipulating enzyme activity for therapeutic purposes (Wang & Bennet, 2007).

4. Application in Catalytic Enantioselective Synthesis

The bicyclo[4.1.0]heptane framework has been utilized in the catalytic enantioselective synthesis of bioactive compounds. This process highlights its importance in creating stereochemically complex molecules, crucial in the synthesis of natural products and pharmaceuticals (Ray & Mukherjee, 2022).

5. Cycloisomerization in Organic Synthesis

The PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates, yielding bicyclo[4.1.0]heptane enol esters, demonstrates the compound's role in organic synthesis, particularly in forming structures relevant to natural products (Anjum & Marco-Contelles, 2005).

6. Antiviral Properties

2-(1'-Aminoethyl)-bicyclo(2.2.1)heptane hydrochloride, a derivative of bicyclo[4.1.0]heptan-1-ylmethanamine, has shown antiviral properties, particularly against influenza, by interacting with lipid bilayers and influencing membrane properties (Fedorov et al., 1988).

7. Antibacterial and Antifungal Activity

A compound derived from bicyclo[4.1.0]heptane, isolated from an endophytic fungus, has exhibited significant antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents (Subban et al., 2013).

Safety and Hazards

The safety information for “{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQGTIBFEXFGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC2C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}benzenecarbonitrile](/img/structure/B2816859.png)

![Cyclopenta[c]pyran-1(3H)-one, 6-(beta-D-glucopyranosyloxy)hexahydro-4,7-dimethyl-, (4R,4aR,6R,7R,7aS)-](/img/structure/B2816860.png)

![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)

![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)